molecular formula C16H19ClFNO B2792311 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride CAS No. 2219419-41-5

1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride

Cat. No. B2792311
CAS RN: 2219419-41-5
M. Wt: 295.78
InChI Key: QOVSCJCLZZGEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as Fluoxetine hydrochloride and is used in the treatment of depression, obsessive-compulsive disorder (OCD), and other psychiatric disorders.

Mechanism of Action

1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride works by selectively inhibiting the reuptake of serotonin in the brain. This results in increased levels of serotonin in the synaptic cleft, which leads to an improvement in mood and a reduction in symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride has several biochemical and physiological effects. It increases the levels of serotonin in the brain, which leads to an improvement in mood and a reduction in symptoms of depression and other psychiatric disorders. It also has anxiolytic, anti-obsessive, and appetite suppressant effects.

Advantages and Limitations for Lab Experiments

1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and well-established therapeutic effects. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations, including its potential for toxicity and its potential to interact with other drugs and substances.

Future Directions

There are several future directions for research on 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride. These include:
1. Further studies on the potential use of this compound in the treatment of medical conditions such as neuropathic pain and obesity.
2. Development of new formulations and delivery methods for this compound to improve its efficacy and reduce its potential for toxicity.
3. Investigation of the potential for this compound to interact with other drugs and substances.
4. Studies on the long-term effects of this compound on brain function and behavior.
5. Development of new compounds based on the structure of 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride with improved therapeutic efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride involves the reaction of 4-fluoro-3-methylbenzaldehyde with phenylmagnesium bromide to form a Grignard reagent. The resulting Grignard reagent is then reacted with 1-(chloromethyl) cyclohexene to form 1-(4-fluoro-3-methylphenyl)-3-phenoxycyclohexene. This intermediate is then reduced with lithium aluminum hydride to form 1-(4-fluoro-3-methylphenyl)-3-phenoxypropan-1-ol, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride has been extensively studied for its therapeutic effects in the treatment of depression, OCD, and other psychiatric disorders. It has also been used in the treatment of premenstrual dysphoric disorder (PMDD), bulimia nervosa, and panic disorder. In addition, it has been studied for its potential use in the treatment of obesity, neuropathic pain, and other medical conditions.

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3-phenoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.ClH/c1-12-11-13(7-8-15(12)17)16(18)9-10-19-14-5-3-2-4-6-14;/h2-8,11,16H,9-10,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVSCJCLZZGEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CCOC2=CC=CC=C2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.